(21S)-21-methylhentriacontan-7-one (21S)-21-methylhentriacontan-7-one
Brand Name: Vulcanchem
CAS No.: 647024-92-8
VCID: VC16891924
InChI: InChI=1S/C32H64O/c1-4-6-8-10-11-17-20-23-27-31(3)28-24-21-18-15-13-12-14-16-19-22-26-30-32(33)29-25-9-7-5-2/h31H,4-30H2,1-3H3/t31-/m0/s1
SMILES:
Molecular Formula: C32H64O
Molecular Weight: 464.8 g/mol

(21S)-21-methylhentriacontan-7-one

CAS No.: 647024-92-8

Cat. No.: VC16891924

Molecular Formula: C32H64O

Molecular Weight: 464.8 g/mol

* For research use only. Not for human or veterinary use.

(21S)-21-methylhentriacontan-7-one - 647024-92-8

Specification

CAS No. 647024-92-8
Molecular Formula C32H64O
Molecular Weight 464.8 g/mol
IUPAC Name (21S)-21-methylhentriacontan-7-one
Standard InChI InChI=1S/C32H64O/c1-4-6-8-10-11-17-20-23-27-31(3)28-24-21-18-15-13-12-14-16-19-22-26-30-32(33)29-25-9-7-5-2/h31H,4-30H2,1-3H3/t31-/m0/s1
Standard InChI Key YNYSRWCPCRALCK-HKBQPEDESA-N
Isomeric SMILES CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCC(=O)CCCCCC
Canonical SMILES CCCCCCCCCCC(C)CCCCCCCCCCCCCC(=O)CCCCCC

Introduction

(21S)-21-methylhentriacontan-7-one is a complex organic compound belonging to the class of long-chain aliphatic ketones. It is characterized by its unique carbon skeleton and functional group, contributing to its potential applications in synthetic chemistry and biological research. This compound is classified as a saturated fatty acid derivative, featuring a long hydrocarbon chain with a ketone functional group located at the seventh carbon position.

Synthesis Methods

The synthesis of (21S)-21-methylhentriacontan-7-one typically involves multi-step organic reactions. These processes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity. The use of specific catalysts in alkylation steps can enhance the formation of the desired stereoisomer.

Synthesis Steps:

  • Functionalization of Existing Molecules: This involves modifying simpler molecules to introduce the necessary functional groups.

  • Construction of the Carbon Backbone: Building the long hydrocarbon chain from simpler precursors.

  • Alkylation and Ketone Formation: Introducing the methyl group and forming the ketone functional group at the correct positions.

Chemical Reactions and Stability

(21S)-21-methylhentriacontan-7-one can participate in various chemical reactions typical for ketones, such as oxidation, reduction, and nucleophilic addition. The efficiency and outcome of these reactions depend heavily on conditions like pH, temperature, and the presence of catalysts.

Reaction TypeDescription
OxidationConversion to carboxylic acids or other oxidized products.
ReductionConversion to alcohols or hydrocarbons.
Nucleophilic AdditionReaction with nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds.

Biological Activity and Potential Applications

While the specific biological activity of (21S)-21-methylhentriacontan-7-one is not extensively documented, its chemical properties suggest potential applications in various scientific fields. Further studies are necessary to elucidate specific pathways and interactions relevant to its biological activity.

Potential ApplicationDescription
Synthetic ChemistryUsed as a building block for more complex molecules.
Biological ResearchPotential roles in lipid metabolism or as signaling molecules.
Pharmaceutical DevelopmentPossible use in developing new therapeutic agents.

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